Cas no 1854195-91-7 (2-{[(Tert-butoxy)carbonyl]amino}-3-methyl-2-(propan-2-yl)butanoic acid)

2-{[(Tert-butoxy)carbonyl]amino}-3-methyl-2-(propan-2-yl)butanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group, which enhances stability and facilitates selective deprotection in peptide synthesis. The compound's branched alkyl substituents contribute to steric hindrance, making it useful for studying conformational effects in peptide chains. Its carboxylic acid functionality allows for further derivatization or coupling reactions, while the Boc group ensures compatibility with standard solid-phase peptide synthesis protocols. This intermediate is particularly valuable in medicinal chemistry and bioconjugation, where controlled reactivity and orthogonal protection strategies are required. Its structural properties make it suitable for applications requiring precise molecular design.
2-{[(Tert-butoxy)carbonyl]amino}-3-methyl-2-(propan-2-yl)butanoic acid structure
1854195-91-7 structure
商品名:2-{[(Tert-butoxy)carbonyl]amino}-3-methyl-2-(propan-2-yl)butanoic acid
CAS番号:1854195-91-7
MF:C13H25NO4
メガワット:259.341904401779
CID:5614020
PubChem ID:19431561

2-{[(Tert-butoxy)carbonyl]amino}-3-methyl-2-(propan-2-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-3259352
    • 2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(propan-2-yl)butanoic acid
    • 1854195-91-7
    • SCHEMBL8981287
    • 2-{[(Tert-butoxy)carbonyl]amino}-3-methyl-2-(propan-2-yl)butanoic acid
    • インチ: 1S/C13H25NO4/c1-8(2)13(9(3)4,10(15)16)14-11(17)18-12(5,6)7/h8-9H,1-7H3,(H,14,17)(H,15,16)
    • InChIKey: PMHHRLBMCLEIMH-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)C(NC(C(=O)O)(C(C)C)C(C)C)=O

計算された属性

  • せいみつぶんしりょう: 259.17835828g/mol
  • どういたいしつりょう: 259.17835828g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 307
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 75.6Ų

2-{[(Tert-butoxy)carbonyl]amino}-3-methyl-2-(propan-2-yl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-3259352-0.05g
2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(propan-2-yl)butanoic acid
1854195-91-7 95.0%
0.05g
$827.0 2025-03-18
Enamine
EN300-3259352-1.0g
2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(propan-2-yl)butanoic acid
1854195-91-7 95.0%
1.0g
$986.0 2025-03-18
Enamine
EN300-3259352-10g
2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(propan-2-yl)butanoic acid
1854195-91-7
10g
$4236.0 2023-09-04
Enamine
EN300-3259352-5g
2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(propan-2-yl)butanoic acid
1854195-91-7
5g
$2858.0 2023-09-04
Enamine
EN300-3259352-0.25g
2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(propan-2-yl)butanoic acid
1854195-91-7 95.0%
0.25g
$906.0 2025-03-18
Enamine
EN300-3259352-0.5g
2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(propan-2-yl)butanoic acid
1854195-91-7 95.0%
0.5g
$946.0 2025-03-18
Enamine
EN300-3259352-0.1g
2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(propan-2-yl)butanoic acid
1854195-91-7 95.0%
0.1g
$867.0 2025-03-18
Enamine
EN300-3259352-10.0g
2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(propan-2-yl)butanoic acid
1854195-91-7 95.0%
10.0g
$4236.0 2025-03-18
Enamine
EN300-3259352-1g
2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(propan-2-yl)butanoic acid
1854195-91-7
1g
$986.0 2023-09-04
Enamine
EN300-3259352-5.0g
2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(propan-2-yl)butanoic acid
1854195-91-7 95.0%
5.0g
$2858.0 2025-03-18

2-{[(Tert-butoxy)carbonyl]amino}-3-methyl-2-(propan-2-yl)butanoic acid 関連文献

2-{[(Tert-butoxy)carbonyl]amino}-3-methyl-2-(propan-2-yl)butanoic acidに関する追加情報

CAS No 1854195-91-7: 2-{[(Tert-butoxy)carbonyl]amino}-3-methyl-2-(propan-2-yl)butanoic acid

The compound with CAS No 1854195-91-7, known as 2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(propan-2-yl)butanoic acid, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a tert-butoxy carbonyl group, an amino group, and a branched alkyl chain. Its tert-butoxy carbonyl group plays a crucial role in protecting the amino functionality during synthetic processes, making it a valuable intermediate in peptide synthesis and other organic transformations.

Recent studies have highlighted the importance of this compound in the development of advanced drug delivery systems. The presence of the tert-butoxy carbonyl group allows for controlled release mechanisms, which are essential in targeted therapies. Additionally, the methyl and propan-2-yl substituents contribute to the molecule's stability and solubility properties, making it suitable for various biological applications.

One of the most promising areas of research involving this compound is its application in the synthesis of bioactive molecules. Scientists have explored its role as an intermediate in the construction of complex natural products and synthetic analogs. For instance, its use in the synthesis of cyclic peptides has shown potential in developing novel antibiotics with enhanced efficacy against multidrug-resistant bacteria.

The butanoic acid moiety in this compound also lends itself to esterification reactions, enabling the creation of lipid-like molecules that can interact with cellular membranes. This property has been leveraged in the development of nanomedicines for cancer treatment, where precise drug delivery to tumor cells is critical. Recent advancements in click chemistry have further expanded its utility by facilitating rapid and efficient conjugation with other biomolecules.

In terms of synthesis, this compound is typically prepared through a combination of nucleophilic acyl substitution and peptide coupling reactions. The use of protecting groups, such as the tert-butoxy carbonyl group, ensures high yields and selectivity during these processes. Researchers have also investigated green chemistry approaches to synthesize this compound, reducing environmental impact while maintaining product quality.

Moreover, computational studies have provided deeper insights into the electronic properties and conformational flexibility of this molecule. These studies have revealed that the methyl and propan-2-yl substituents influence the molecule's hydrophobicity and conformational preferences, which are critical factors in determining its bioavailability and pharmacokinetics.

In conclusion, CAS No 1854195-91-7 represents a versatile building block in organic synthesis with wide-ranging applications in pharmaceuticals, materials science, and biotechnology. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions to complex scientific challenges.

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